2-苯甲酰胺基-3-(2-氧代-1,2-二氢喹啉-4-基)丙酸

描述

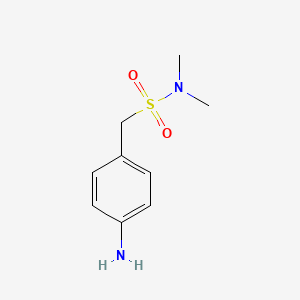

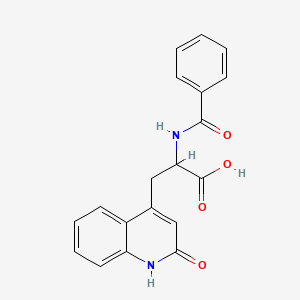

“2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid” is a chemical compound with the formula C19H16N2O4 . It is typically available in solid form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C1C=C(CC(C(O)=O)NC(C2=CC=CC=C2)=O)C3=CC=CC=C3N1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.34 . It is typically in solid form and is usually stored at room temperature .科学研究应用

用于药物降解的高级氧化工艺

对包括扑热息痛在内的药物化合物通过高级氧化工艺 (AOP) 降解的研究提供了对药物副产物环境影响和生物毒性的见解。本研究强调了了解环境科学中的化学反应和降解途径的重要性,这可能与研究 2-苯甲酰胺基-3-(2-氧代-1,2-二氢喹啉-4-基)丙酸的稳定性和生物降解有关 (Qutob 等人,2022).

异喹啉衍生物的药理学重要性

与目标化合物具有结构成分的异喹啉衍生物因其广泛的生物活性而受到认可,包括抗真菌、抗帕金森和抗癌活性。对异喹啉衍生物的综述强调了该化合物在药物发现和药物研究中的潜在用途,表明了 2-苯甲酰胺基-3-(2-氧代-1,2-二氢喹啉-4-基)丙酸可能找到应用的领域 (Danao 等人,2021).

抗氧化能力和反应途径

一篇重点关注抗氧化能力测定的综述,特别是 ABTS/PP 脱色测定,详细介绍了反应途径和氧化产物的特异性。本研究与抗氧化特性的研究相关,并可以指导对 2-苯甲酰胺基-3-(2-氧代-1,2-二氢喹啉-4-基)丙酸和类似化合物的抗氧化潜力的研究 (Ilyasov 等人,2020).

除草剂对土壤和有机质的吸附

对苯氧基除草剂吸附的研究提供了有关环境相互作用和土壤中化学化合物归宿的有价值的信息。本研究可以推断以了解 2-苯甲酰胺基-3-(2-氧代-1,2-二氢喹啉-4-基)丙酸等化合物如何与天然基质相互作用,影响其稳定性、迁移性和环境影响 (Werner 等人,2012).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

The primary target of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by catalyzing the hydrolysis of acetylcholine (ACh) into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft . The increased ACh can then bind to more receptors on the postsynaptic neuron, enhancing the nerve impulse transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of ACh in the synaptic cleft . This can enhance the transmission of nerve impulses, affecting various physiological processes controlled by the cholinergic pathway .

Result of Action

The inhibition of AChE by 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance the transmission of nerve impulses, potentially leading to various physiological effects depending on the specific neurons and pathways involved .

Action Environment

The action, efficacy, and stability of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound should be stored under room temperature and away from light . Additionally, the compound’s activity may vary between species, as some proteins may have a lower specific activity when used in the opposite species

属性

IUPAC Name |

2-benzamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-11-13(14-8-4-5-9-15(14)20-17)10-16(19(24)25)21-18(23)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,20,22)(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXPRJVFLONKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)

![2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide](/img/structure/B3038710.png)

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B3038712.png)

![3-{[(4-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B3038714.png)

![1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038715.png)

![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3038718.png)